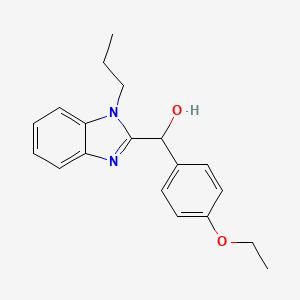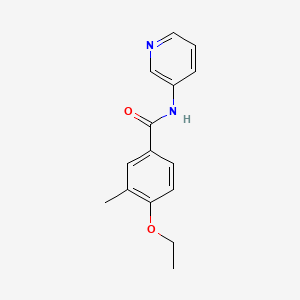![molecular formula C16H13ClFNO B5485901 (2-CHLORO-4-FLUOROPHENYL)[3,4-DIHYDRO-1(2H)-QUINOLINYL]METHANONE](/img/structure/B5485901.png)
(2-CHLORO-4-FLUOROPHENYL)[3,4-DIHYDRO-1(2H)-QUINOLINYL]METHANONE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Chloro-4-fluorophenyl)[3,4-dihydro-1(2H)-quinolinyl]methanone is a complex organic compound that features both a quinoline and a phenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2-Chloro-4-fluorophenyl)[3,4-dihydro-1(2H)-quinolinyl]methanone typically involves multi-step organic reactions. One common method includes the Friedel-Crafts acylation of 2-chloro-4-fluorobenzoyl chloride with 3,4-dihydroquinoline in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
(2-Chloro-4-fluorophenyl)[3,4-dihydro-1(2H)-quinolinyl]methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the ketone group to a secondary alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.
Major Products
Oxidation: Quinoline N-oxide derivatives.
Reduction: Secondary alcohols.
Substitution: Various substituted quinoline derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, (2-Chloro-4-fluorophenyl)[3,4-dihydro-1(2H)-quinolinyl]methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound is studied for its potential as a pharmacophore in drug design. Its quinoline moiety is known for its biological activity, making it a candidate for the development of new therapeutic agents.
Medicine
In medicinal chemistry, this compound is investigated for its potential to act as an inhibitor of specific enzymes or receptors. Its structure allows for interactions with various biological targets, making it a promising lead compound in drug discovery.
Industry
In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Mécanisme D'action
The mechanism of action of (2-Chloro-4-fluorophenyl)[3,4-dihydro-1(2H)-quinolinyl]methanone involves its interaction with specific molecular targets. The quinoline moiety can intercalate with DNA, inhibiting the replication process. Additionally, the compound can bind to enzymes, altering their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
Quinoline: A simpler structure with similar biological activity.
2-Chloro-4-fluorophenyl derivatives: Compounds with similar substitution patterns on the phenyl ring.
3,4-Dihydroquinoline derivatives: Compounds with similar core structures but different substituents.
Uniqueness
(2-Chloro-4-fluorophenyl)[3,4-dihydro-1(2H)-quinolinyl]methanone is unique due to the combination of its quinoline and phenyl groups, which confer distinct chemical and biological properties. This dual functionality allows for a broader range of applications and interactions compared to simpler or less functionalized analogs.
Propriétés
IUPAC Name |
(2-chloro-4-fluorophenyl)-(3,4-dihydro-2H-quinolin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClFNO/c17-14-10-12(18)7-8-13(14)16(20)19-9-3-5-11-4-1-2-6-15(11)19/h1-2,4,6-8,10H,3,5,9H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUDMDUHNODVCGX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)C(=O)C3=C(C=C(C=C3)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClFNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![(2E)-4-({4-[4-(butan-2-yl)phenyl]-3-cyano-5-methylthiophen-2-yl}amino)-4-oxobut-2-enoic acid](/img/structure/B5485826.png)
![N-(2-phenoxyethyl)-2-pyridin-4-yl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-amine](/img/structure/B5485829.png)
![1-{1-[(2,4-dimethoxyphenyl)sulfonyl]piperidin-4-yl}pyrrolidin-2-one](/img/structure/B5485833.png)

![1'-[(1-methylcyclopropyl)carbonyl]-N-(pyridin-3-ylmethyl)-1,4'-bipiperidine-3-carboxamide](/img/structure/B5485843.png)
![Ethyl (2Z)-2-[(5-bromo-2,4-dimethoxyphenyl)methylidene]-7-methyl-3-oxo-5-phenyl-2H,3H,5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate](/img/structure/B5485846.png)
![8-[3-(2-methyl-1H-benzimidazol-1-yl)propanoyl]-1-oxa-8-azaspiro[4.5]decane](/img/structure/B5485854.png)


![5-methoxy-2-[3-(4-methylphenyl)acryloyl]phenyl 2-thiophenecarboxylate](/img/structure/B5485872.png)
![N-[(3,5-dichloro-2-ethoxyphenyl)methyl]-1-pyridin-3-ylmethanamine;hydrochloride](/img/structure/B5485889.png)
![7-(4-ethoxyphenyl)pyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6(7H)-one](/img/structure/B5485892.png)
![N'-(2-pyridinylmethylene)-2,3-dihydronaphtho[2,3-b][1,4]dioxine-2-carbohydrazide](/img/structure/B5485893.png)
![4-(7-methyl-6-oxo-2,7-diazaspiro[4.5]dec-2-yl)-4-oxobutane-1-sulfonamide](/img/structure/B5485909.png)
